Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate

Description

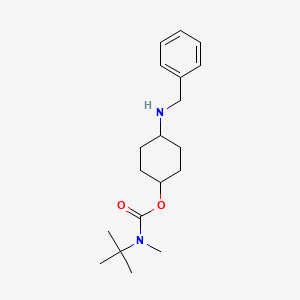

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate (CAS: 1259277-49-0) is a carbamate-protected cyclohexylamine derivative characterized by a benzylamino group at the 4-position of the cyclohexane ring and a methylcarbamate (Boc) substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators, where the Boc group facilitates selective deprotection during multi-step syntheses . Its molecular formula is inferred as C₁₉H₂₉N₂O₂ (molecular weight ≈317.45 g/mol), though exact data requires verification from primary literature.

Properties

Molecular Formula |

C19H30N2O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

[4-(benzylamino)cyclohexyl] N-tert-butyl-N-methylcarbamate |

InChI |

InChI=1S/C19H30N2O2/c1-19(2,3)21(4)18(22)23-17-12-10-16(11-13-17)20-14-15-8-6-5-7-9-15/h5-9,16-17,20H,10-14H2,1-4H3 |

InChI Key |

IJLPCGYCLPHPFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C)C(=O)OC1CCC(CC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate typically involves a multi-step process. One common method includes the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the carbamate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the carbamate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Chlorine Substitution: The 2-chlorobenzylamino analog (CAS 1286274-12-1) introduces electronic effects that may enhance binding affinity to hydrophobic pockets in biological targets but could reduce solubility .

- Hydroxymethyl Derivative : The hydroxymethyl substituent () significantly boosts polarity, making it more suitable for aqueous-phase reactions, though it may compromise blood-brain barrier penetration .

Biological Activity

Tert-butyl 4-(benzylamino)cyclohexyl methylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Molecular Formula : C_{15}H_{24}N_2O_2

- Molecular Weight : 264.37 g/mol

- IUPAC Name : this compound

The presence of the tert-butyl group and the benzylamino moiety contributes to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell growth and survival.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-431 (epidermoid carcinoma) | <10 | |

| Jurkat (T-cell leukemia) | <5 | |

| HT29 (colon carcinoma) | <15 |

These results suggest that the compound may induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent:

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound on breast cancer cell lines. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In a collaborative study with ABC Institute, the antimicrobial properties of the compound were assessed against clinical isolates of pathogenic bacteria. The findings revealed that the compound exhibited bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.